molecular formula C16H13NOS3 B5396769 3-(1-phenylethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(1-phenylethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5396769
M. Wt: 331.5 g/mol
InChI Key: ZSAIEANMWVDUGX-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-phenylethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as Thioflavin T and has been used extensively in the study of protein aggregation and amyloid fibril formation.

Mechanism of Action

Thioflavin T binds to β-sheet-rich amyloid fibrils and undergoes a conformational change that results in an increase in fluorescence intensity. The compound has a high affinity for amyloid fibrils and has been used to study the kinetics of fibril formation and the effects of various factors on fibril formation.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects on cells or tissues. The compound is not toxic and has been used in a variety of in vitro and in vivo studies without adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using Thioflavin T in lab experiments include its high sensitivity and specificity for amyloid fibrils, its ease of use, and its low cost. The limitations of using Thioflavin T include its potential interference with other fluorescent probes and its inability to distinguish between different types of amyloid fibrils.
List of

Future Directions

1. Development of new fluorescent probes with improved sensitivity and specificity for amyloid fibrils.
2. Study of the effects of Thioflavin T on protein aggregation and amyloid fibril formation in different cell types and tissues.
3. Investigation of the role of Thioflavin T in the diagnosis and treatment of Alzheimer's disease, Parkinson's disease, and prion diseases.
4. Development of new therapies that target amyloid fibrils using Thioflavin T as a tool for drug discovery.
5. Study of the effects of Thioflavin T on the structure and function of amyloid fibrils.

Synthesis Methods

The synthesis of 3-(1-phenylethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-thiophenecarboxaldehyde with 3-(1-phenylethyl)thiourea in the presence of acetic acid. The resulting product is a yellow crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Thioflavin T has been widely used in the study of protein aggregation and amyloid fibril formation. The compound has been used as a fluorescent probe to detect and quantify amyloid fibrils in vitro and in vivo. Thioflavin T has also been used in the study of Alzheimer's disease, Parkinson's disease, and prion diseases.

properties

IUPAC Name

(5E)-3-(1-phenylethyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS3/c1-11(12-6-3-2-4-7-12)17-15(18)14(21-16(17)19)10-13-8-5-9-20-13/h2-11H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAIEANMWVDUGX-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.